7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione
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Overview
Description
7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with a methoxyphenylmethyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 5-methylpyrazolo[3,4-d]pyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its inhibition of kinases can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: A closely related compound with similar structural features but different substituents.
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with a similar pyrazolo-pyrimidine core but varying functional groups and biological activities.
Uniqueness
7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione is unique due to its specific methoxyphenylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds .
Properties
Molecular Formula |
C14H13N4O3+ |
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Molecular Weight |
285.28 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione |
InChI |
InChI=1S/C14H13N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3/q+1 |
InChI Key |
DXJHKBZRXPENHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CN=NC2=[N+](C1=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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